molecular formula C17H14ClN3O B2579726 2-chloro-N-(2,5-diphenylpyrazol-3-yl)acetamide CAS No. 882223-89-4

2-chloro-N-(2,5-diphenylpyrazol-3-yl)acetamide

Cat. No. B2579726
CAS RN: 882223-89-4
M. Wt: 311.77
InChI Key: GJSOCNYKVHSXCX-UHFFFAOYSA-N
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Description

2-chloro-N-(2,5-diphenylpyrazol-3-yl)acetamide, also known as CDPAA, is a compound that belongs to the class of pyrazole derivatives. It has been studied extensively for its potential use in various scientific research applications.

Scientific Research Applications

Corrosion Inhibition

Acetamide derivatives have been synthesized and evaluated for their efficacy as corrosion inhibitors. For instance, 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives exhibited notable corrosion prevention efficiencies in both acidic and oil medium environments, showcasing the potential of acetamide derivatives in protecting metals from corrosion (Yıldırım & Cetin, 2008).

Synthesis and Structural Characterization

The synthesis and structural elucidation of acetamide derivatives provide foundational knowledge for further applications in various fields, including pharmacology and materials science. For example, the preparation of 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide through S-alkylation illustrates the versatility of acetamide compounds in organic synthesis (Nayak et al., 2013).

Antimicrobial Activity

The antimicrobial potential of acetamide derivatives is a significant area of interest. New derivatives of 2-hydrazinyl-N-N, diphenyl acetamide have shown promising results against bacterial and fungal strains, highlighting their potential as antimicrobial agents (Kumar & Mishra, 2015).

Photochemical and Thermochemical Modeling

Benzothiazolinone acetamide analogs have been studied for their photochemical and thermochemical properties, with applications in dye-sensitized solar cells (DSSCs) and as photosensitizers due to their light harvesting efficiency and non-linear optical (NLO) activity. Such studies pave the way for the development of new materials for photovoltaic applications (Mary et al., 2020).

properties

IUPAC Name

2-chloro-N-(2,5-diphenylpyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O/c18-12-17(22)19-16-11-15(13-7-3-1-4-8-13)20-21(16)14-9-5-2-6-10-14/h1-11H,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSOCNYKVHSXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)CCl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2,5-diphenylpyrazol-3-yl)acetamide

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